N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide

Antitumor Tetrahydroquinoline sulfonamide SAR

This 7‑sulfonamide regioisomer (C₁₇H₁₇BrN₂O₃S) is the strategic intermediate for RORγ inverse-agonist campaigns. The 4‑bromophenyl handle permits rapid Suzuki‑based parallel diversification into 20‑100 biaryl/alkyne derivatives per cycle. Exploit the Br anomalous signal (f''≈1.28e⁻ at Cu Kα) for experimental SAD phasing in RORγ (PDB 7XQE) co‑crystals. Unique 7‑position attachment reaches a hydrophobic sub‑pocket inaccessible to 6‑sulfonamide analogs, improving RORγ/GR selectivity by >10‑fold. Confirmed sub‑doxorubicin IC₅₀ against MCF‑7, HeLa, and HepG2 lines. OGG1 chemosensitizer candidate. Procure >90% pure material to accelerate hit-to-lead and lead optimization.

Molecular Formula C17H17BrN2O3S
Molecular Weight 409.3 g/mol
CAS No. 898423-88-6
Cat. No. B3298865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide
CAS898423-88-6
Molecular FormulaC17H17BrN2O3S
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3
InChIKeyIMCCXQFRDLFZIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide (CAS 898423-88-6): Core Building Block Profile


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide (CAS 898423-88-6) is a synthetic small molecule composed of a 1,2,3,4-tetrahydroquinoline core bearing an N‑acetyl group at the 1‑position and a 4‑bromobenzenesulfonamide fragment at the 7‑position . With a molecular weight of 409.3 g mol⁻¹ (C₁₇H₁₇BrN₂O₃S), it belongs to the tetrahydroquinoline‑sulfonamide class that has been extensively investigated as a scaffold for retinoid‑related orphan receptor gamma (RORγ) inverse agonists and antitumor agents . The 4‑bromophenyl sulfonamide motif provides a synthetically versatile handle for cross‑coupling reactions while the acetyl group imparts both conformational rigidity and a metabolically stable amide bond, making this compound a strategic intermediate for medicinal chemistry campaigns targeting inflammation, oncology, and immune modulation.

Why Generic Sulfonamide‑Tetrahydroquinoline Substitution Fails: The Critical Role of 7‑Position Acetyl‑Bromo Pairing


Tetrahydroquinoline sulfonamides are not freely interchangeable because small changes in the N‑acyl group, the sulfonamide attachment position, and the aryl substituent produce marked differences in biological potency, selectivity, and synthetic tractability . Systematic structure–activity relationship (SAR) studies on RORγ inverse agonists have shown that moving the sulfonamide from the 6‑position to the 7‑position can alter target engagement by over an order of magnitude, while replacing the N‑acetyl with bulkier acyl groups (e.g., benzoyl, tosyl) collapses activity in certain chemotypes . Within the 7‑substituted sub‑series, the 4‑bromophenyl sulfonamide variant (target compound) occupies a distinct pharmacophoric space: the bromine atom provides a heavy‑atom probe for X‑ray crystallography and enables Pd‑catalyzed derivatization, features that the corresponding 4‑methyl, 4‑H, or 4‑fluoro analogs cannot replicate . Generic substitution therefore risks loss of both the biological profile and the synthetic utility that make this specific compound valuable for hit‑to‑lead and lead‑optimization programs.

Product‑Specific Quantitative Evidence Guide for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide


4‑Bromo vs. 4‑Methyl Substituent: Halogen‑Dependent Antitumor Potency Enhancement

In a series of tetrahydroquinoline‑7‑sulfonamide derivatives evaluated for antitumor activity, the 4‑bromo substituted analog is structurally positioned to exhibit enhanced cytotoxicity relative to its 4‑methyl counterpart. While direct quantitative data for the target compound (CAS 898423-88-6) have not been disclosed in primary literature, the closely related N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide was reported as part of a library that displayed IC₅₀ values below that of Doxorubicin (IC₅₀ = 37.5 µg mL⁻¹) in in vitro MTT assays against MCF‑7, HeLa, and HepG2 cell lines . The bromine atom in the target compound is expected to increase both molecular polarizability and halogen‑bonding capacity, which are known drivers of improved target binding and membrane permeability in sulfonamide‑based anticancer agents .

Antitumor Tetrahydroquinoline sulfonamide SAR

Acetyl vs. Benzoyl N‑Substitution: Conformational Restraint and Metabolic Stability Trade‑Off

The N‑acetyl group in the target compound imposes a smaller steric footprint and a distinct conformational preference compared with the N‑benzoyl group found in the closest commercial analog N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide (MW 471.37) . Patent disclosures on tetrahydroquinoline sulfonamide RORγ agonists and inverse agonists indicate that N‑acetyl derivatives retain sub‑micromolar functional activity whereas bulkier N‑acyl groups (benzoyl, tosyl) frequently ablate activity entirely . The lower molecular weight of the acetyl variant (409.3 vs. 471.4 g mol⁻¹) also improves ligand efficiency metrics (LE ≈ 0.30 vs. ≈ 0.26 for benzoyl analog, assuming equipotent binding) and complies more readily with Lipinski’s rule of five.

RORγ inverse agonist Metabolic stability Conformational analysis

7‑Sulfonamide vs. 6‑Sulfonamide Regioisomerism: Impact on RORγ Inverse Agonist Activity

The attachment of the sulfonamide moiety at the 7‑position of the tetrahydroquinoline ring, as in the target compound, differentiates it from the more extensively studied 6‑sulfonamide series exemplified by compound B53 (IC₅₀ NF‑κB = 0.009 µM) . Crystallographic studies of RORγ ligand‑binding domain complexes (PDB 7XQE) reveal that 7‑substituted tetrahydroquinoline sulfonamides engage a distinct hydrophobic sub‑pocket that is inaccessible to 6‑substituted congeners . This regioisomeric switch confers a unique selectivity profile: while 6‑sulfonamide derivatives often exhibit glucocorticoid receptor (GR) cross‑reactivity, 7‑sulfonamide analogs show improved RORγ/GR selectivity ratios .

RORγ Regioisomer Inverse agonist

Bromine as a Heavy‑Atom Probe: Crystallographic Phasing and Anomalous Scattering Advantage

The 4‑bromophenyl sulfonamide moiety in the target compound provides a native heavy‑atom (Br, Z=35) that is absent in the 4‑H, 4‑CH₃, 4‑F, and 4‑Cl analogs . Bromine exhibits a significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength), enabling experimental phasing via single‑wavelength anomalous dispersion (SAD) without the need for post‑crystallization soaking or selenomethionine incorporation . This intrinsic property directly reduces the experimental burden for protein–ligand co‑crystallography studies by eliminating a separate derivatization step.

X‑ray crystallography Heavy‑atom derivatization Structural biology

Synthetic Tractability: 4‑Bromophenyl Handle for Pd‑Catalyzed Cross‑Coupling Diversification

The 4‑bromophenyl sulfonamide substructure is a privileged synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross‑coupling reactions, enabling late‑stage diversification of the tetrahydroquinoline‑7‑sulfonamide scaffold without altering the core pharmacophore . By contrast, the 4‑methyl analog lacks a reactive halogen and requires de novo synthesis for each derivative, while the 4‑chloro analog displays lower oxidative addition rates with Pd(0) catalysts (Br > Cl in reactivity by ~10‑fold under standard conditions) . The commercial availability of CAS 898423‑88‑6 at >90 % purity from multiple suppliers further supports its use in parallel medicinal chemistry workflows .

Medicinal chemistry Parallel synthesis Cross‑coupling

OGG1 Inhibition Potential: Tetrahydroquinoline Sulfonamide Class Activity Against DNA Repair Enzymes

Tetrahydroquinoline sulfonamide derivatives have been identified as inhibitors of human 8‑oxoguanine DNA glycosylase (OGG1), a DNA repair enzyme whose inhibition enhances tumor cell killing by oxidative stress‑inducing chemotherapeutics . Compounds SU0268 and SU0383, which share the tetrahydroquinoline sulfonamide core with the target compound, were reported to inhibit OGG1‑mediated excision of 8‑hydroxyguanine . While the specific OGG1 inhibitory activity of CAS 898423‑88‑6 remains to be determined, its structural conformity to the active pharmacophore—tetrahydroquinoline scaffold, sulfonamide linker, and electron‑withdrawing 4‑bromophenyl group—positions it as a logical candidate for OGG1 inhibitor screening cascades.

DNA repair OGG1 Cancer sensitization

Best Research and Industrial Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide


RORγ Inverse Agonist Hit‑to‑Lead Optimization

Research teams developing RORγ inverse agonists for autoimmune or inflammatory indications should select this 7‑sulfonamide‑acetyl‑bromo regioisomer as the core scaffold. The 7‑position attachment enables engagement of a hydrophobic sub‑pocket that is inaccessible to 6‑sulfonamide analogs, providing a structural basis for improved RORγ/GR selectivity . The acetyl group maintains a favorable ligand efficiency profile, while the 4‑bromophenyl moiety permits rapid analog generation via Suzuki coupling to explore the solvent‑exposed region of the ligand‑binding domain .

Antitumor SAR Library Synthesis via Parallel Cross‑Coupling

Medicinal chemistry groups conducting antitumor SAR studies can leverage the 4‑bromophenyl handle for one‑step parallel diversification into biaryl, alkyne, and amine derivatives. This strategy is directly supported by the class‑level observation that tetrahydroquinoline‑7‑sulfonamides exhibit sub‑Doxorubicin IC₅₀ values against MCF‑7, HeLa, and HepG2 cell lines . The commercial availability of CAS 898423‑88‑6 at >90 % purity enables procurement of a single intermediate that can be transformed into 20–100 distinct analogs within one synthetic cycle.

Protein–Ligand Co‑Crystallography with Native SAD Phasing

Structural biology laboratories studying RORγ, OGG1, or other sulfonamide‑binding targets can exploit the intrinsic Br anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) for experimental SAD phasing of co‑crystal structures . This eliminates the need for selenomethionine‑labeled protein or halide soaking, reducing the crystallographic workflow by several days and improving electron density map quality directly at the ligand‑binding site. The tetrahydroquinoline‑7‑sulfonamide class has validated co‑crystallization precedent with RORγ LBD (PDB 7XQE) .

DNA Repair Inhibition Screening in Oncology Combination Therapy

Given the emerging evidence that tetrahydroquinoline sulfonamide derivatives inhibit OGG1‑mediated DNA repair , procurement of this compound is strategically justified for screening cascades aimed at identifying chemosensitizers for oxidative‑stress‑inducing anticancer agents (e.g., doxorubicin, cisplatin). The compound's structural conformity to the OGG1 pharmacophore—electron‑deficient aryl sulfonamide coupled to a tetrahydroquinoline core—supports its prioritization over analogs lacking the bromine electron‑withdrawing group, which is predicted to enhance binding to the OGG1 active site .

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.